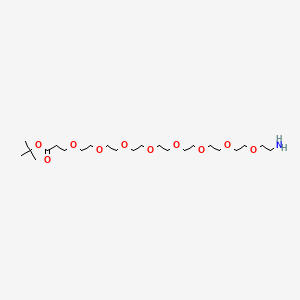

amino-PEG8-t-butyl ester

概要

説明

Amino-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative containing an amino group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer, consisting of eight ethylene glycol units, increases solubility in aqueous media. This compound is commonly used to modify biomolecules such as proteins, peptides, or nucleic acids, enhancing their solubility, stability, or enabling their attachment to other molecules .

準備方法

Synthetic Routes and Reaction Conditions

Amino-PEG8-t-butyl ester can be synthesized through the esterification of amino-PEG8 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the process .

化学反応の分析

Reactivity of the Amino Group

The primary amine (-NH₂) at one terminus undergoes reactions typical of aliphatic amines:

- Kinetic Notes : Reactions with NHS esters proceed rapidly at pH 8–9, achieving >90% conjugation efficiency within 1–2 hours .

- Solubility Impact : The PEG8 spacer enhances aqueous solubility (up to 50 mg/mL in PBS), enabling reactions in physiological buffers .

Deprotection of the t-Butyl Ester

The tert-butyl-protected carboxyl group (-COOtBu) requires acidic conditions for deprotection:

| Deprotection Agent | Conditions | Outcome | Yield | References |

|---|---|---|---|---|

| Trifluoroacetic Acid | 1–2 hours, RT | Exposed -COOH group | >95% | |

| HCl (gaseous) | DCM, 0°C, 4 hours | Partial deprotection | ~70% |

- Mechanism : Acidic cleavage hydrolyzes the tert-butyl ester to yield a free carboxylic acid .

- Applications : The exposed -COOH can be activated for subsequent coupling (e.g., NHS ester formation) .

Post-Deprotection Carboxyl Reactions

The deprotected carboxyl group participates in diverse conjugation strategies:

- Stability : The PEG8 chain reduces steric hindrance, improving reaction kinetics for bulky biomolecules .

Synthetic and Stability Considerations

- Synthesis Pathway : Typically synthesized via stepwise PEGylation, starting with tert-butyl ester protection of a carboxylic acid, followed by amino-PEG8 coupling .

- Storage Stability : Stable at -20°C under inert atmosphere; hygroscopicity necessitates desiccant use .

Research Case Studies

科学的研究の応用

Scientific Research Applications

Amino-PEG8-t-butyl ester has a broad range of applications across different fields:

-

Drug Delivery Systems :

- The compound is utilized in the formulation of drug conjugates, enhancing the solubility and bioavailability of poorly soluble drugs. By attaching therapeutic agents to the amino group, researchers can create targeted delivery systems that improve therapeutic efficacy while minimizing side effects .

- Bioconjugation :

- Nanotechnology :

- Cell Culture and Tissue Engineering :

- Synthesis of Polypeptides :

Case Studies

-

Targeted Drug Delivery :

A study demonstrated the use of this compound in constructing ADCs that selectively target cancer cells. The PEG linker improved solubility and reduced immunogenicity, resulting in enhanced therapeutic effects with lower systemic toxicity. -

Protein Modification :

Research involving protein labeling with fluorescent tags using this compound showed that the compound allowed for stable attachment without compromising protein function. This application is crucial for tracking proteins in live-cell imaging studies . -

Nanoparticle Formulation :

In a study on lipid nanoparticles modified with this compound, researchers found that the PEGylation significantly improved the pharmacokinetics of encapsulated drugs, leading to increased therapeutic efficacy in animal models .

作用機序

The mechanism of action of amino-PEG8-t-butyl ester involves its ability to modify biomolecules through the formation of covalent bonds. The amino group reacts with carboxylic acids, NHS esters, and carbonyl compounds, forming stable amide or imine bonds. This modification enhances the solubility, stability, and bioavailability of the biomolecules, making them more effective in their intended applications .

類似化合物との比較

Amino-PEG8-t-butyl ester is unique due to its specific structure and functional groups. Similar compounds include:

Amino-PEG7-acid: Contains one less ethylene glycol unit and lacks the t-butyl ester group.

Amino-PEG9-acid: Contains one more ethylene glycol unit and lacks the t-butyl ester group.

Amine-PEG4-Desthiobiotin: Contains a shorter PEG spacer and a different functional group.

Compared to these compounds, this compound offers a balance of solubility, stability, and reactivity, making it particularly useful in various scientific and industrial applications .

生物活性

Amino-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative characterized by the presence of an amino group and a t-butyl protected carboxyl group. This compound has garnered attention in various fields, particularly in drug delivery and bioconjugation, due to its unique properties that enhance solubility and reactivity. This article discusses the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H47NO10

- Molecular Weight : 497.6 g/mol

- CAS Number : 756526-06-4

- Purity : ≥95%

- Storage Conditions : -20 °C

The hydrophilic nature of the PEG spacer significantly increases the solubility of this compound in aqueous media, making it suitable for various biological applications .

This compound features an amino group that is reactive with several functional groups, including carboxylic acids and activated NHS esters. This reactivity allows for the formation of stable conjugates with biomolecules, facilitating targeted drug delivery systems. The t-butyl group can be deprotected under acidic conditions, enabling the release of the active carboxylic acid .

Applications in Drug Delivery

- Drug Conjugation : The compound is often utilized to conjugate drugs to proteins or other biomolecules, enhancing their pharmacokinetic profiles.

- Nanotechnology : It serves as a linker in the development of nanoparticles for drug delivery, improving stability and solubility.

- Medical Research : Used in various studies related to drug release mechanisms and biocompatibility assessments.

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of prodrugs derived from this compound on Vero cells. The prodrug demonstrated enhanced cytotoxicity with an IC50 value of 18.1 μM . The results indicated that modifications to the PEG structure influenced the rate of hydrolysis and subsequent biological activity.

- Stability Studies : In vitro stability assessments showed that PEGylated compounds exhibited good stability in biological fluids, which is critical for maintaining therapeutic efficacy over time . For instance, a PEG derivative with eight ethylene glycol units demonstrated over 70% stability after 24 hours in serum .

- Targeted Delivery : Research involving PEG-based conjugates has shown improved targeting capabilities in cancer therapies. For example, PEGylated peptides were able to enhance tumor localization while minimizing off-target effects, demonstrating the potential of this compound in oncological applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H47NO10 |

| Molecular Weight | 497.6 g/mol |

| CAS Number | 756526-06-4 |

| Purity | ≥95% |

| Storage Conditions | -20 °C |

| Application | Description |

|---|---|

| Drug Conjugation | Enhances pharmacokinetics |

| Nanotechnology | Used in nanoparticle design |

| Medical Research | Studies on drug release |

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21,24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJVFHNJPJVDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756526-06-4 | |

| Record name | 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。